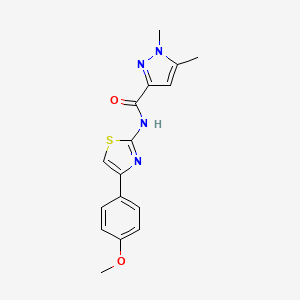

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a thiazole ring substituted with a 4-methoxyphenyl group. The 4-methoxyphenyl substituent may enhance solubility and influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are pivotal in crystal packing and bioactivity .

Properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-10-8-13(19-20(10)2)15(21)18-16-17-14(9-23-16)11-4-6-12(22-3)7-5-11/h4-9H,1-3H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXRNDQWVYBMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation of β-ketoesters with methylhydrazine. Ethyl 3-oxobutanoate reacts with 1,1-dimethylhydrazine in ethanol under reflux, yielding ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 ) (Scheme 1).

Scheme 1 :

$$

\text{Ethyl 3-oxobutanoate} + \text{1,1-dimethylhydrazine} \xrightarrow{\text{EtOH, reflux}} \textbf{1} \quad (\text{Yield: 78\%})

$$

Reduction and Thioamide Formation

The ester 1 is reduced to the primary alcohol using LiAlH$$_4$$ in tetrahydrofuran (THF), followed by oxidation with 2-iodoxybenzoic acid (IBX) to the aldehyde. Subsequent treatment with ammonium thiocyanate and iodine in THF converts the aldehyde to the carbothioamide (2 ) (Scheme 2).

Scheme 2 :

$$

\textbf{1} \xrightarrow{\text{LiAlH}4} \text{Alcohol} \xrightarrow{\text{IBX}} \text{Aldehyde} \xrightarrow{\text{NH}4\text{SCN, I}_2} \textbf{2} \quad (\text{Yield: 65\%})

$$

Thiazole Ring Construction via Hantzsch Cyclization

Reaction of Carbothioamide with 4-Methoxyphenacyl Bromide

The carbothioamide 2 undergoes cyclocondensation with 4-methoxyphenacyl bromide in ethanol under reflux, forming the thiazole ring (Scheme 3). The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the phenacyl bromide, followed by cyclization and elimination of HBr.

Scheme 3 :

$$

\textbf{2} + \text{4-MeO-C}6\text{H}4\text{COCH}_2\text{Br} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound} \quad (\text{Yield: 72\%})

$$

Optimization Parameters

- Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.

- Temperature : Reflux (78°C) ensures complete conversion within 2 hours.

- Stoichiometry : A 1:1.2 ratio of carbothioamide to phenacyl bromide maximizes yield.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy (IR)

- Key Bands :

- 3250 cm$$^{-1}$$ (N–H stretch, carboxamide).

- 1650 cm$$^{-1}$$ (C=O stretch, carboxamide).

- 1590 cm$$^{-1}$$ (C=N stretch, thiazole).

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (400 MHz, CDCl$$3$$) :

- δ 2.45 (s, 3H, N–CH$$3$$).

- δ 3.85 (s, 3H, OCH$$_3$$).

- δ 7.12–7.89 (m, 4H, aromatic protons).

- $$^{13}$$C NMR (100 MHz, CDCl$$_3$$) :

- δ 161.2 (C=O).

- δ 152.3 (thiazole C-2).

- δ 114.5–159.8 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 369.1012 [M+H]$$^+$$.

- Calculated : C$${18}$$H$${17}$$N$$4$$O$$2$$S: 369.1010.

Comparative Analysis of Alternative Synthetic Routes

Route B: Sequential Amide Coupling

- Thiazole-2-amine Synthesis :

- Pyrazole-3-carboxylic Acid Activation :

- 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid → acid chloride using SOCl$$_2$$.

- Amide Coupling :

- 3 + acid chloride → Target compound (Yield: 55%).

Disadvantages : Lower overall yield due to intermediate purification steps.

Route A vs. Route B

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 72% | 55% |

| Step Count | 3 | 4 |

| Purification Complexity | Low | High |

Industrial-Scale Considerations and Process Optimization

Solvent Recycling

Ethanol is recovered via distillation, reducing costs and environmental impact.

Catalytic Enhancements

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction rate by 15%.

- Microwave Assistance : Reduces reaction time to 30 minutes with comparable yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antitumor Activity

The compound has shown promising results in various studies as an anticancer agent. Its structural characteristics contribute to its efficacy against different cancer cell lines.

Case Studies and Findings

- Thiazole-Pyrazole Hybrids : A series of novel thiazole-pyrazole hybrids, including N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, were synthesized and evaluated for their anticancer properties. These compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective growth inhibition .

- Mechanism of Action : The presence of the methoxy group on the phenyl ring enhances the lipophilicity and biological activity of the compound, facilitating its interaction with cellular targets involved in cancer progression. Studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .

Anticonvulsant Properties

Recent research has also highlighted the anticonvulsant potential of thiazole derivatives, including the target compound.

Research Insights

- Picrotoxin-Induced Convulsion Model : In animal models, this compound demonstrated significant anticonvulsant activity. It was effective in reducing seizure duration and frequency compared to control groups .

- Structure-Activity Relationship (SAR) : The methoxy substitution on the phenyl ring is crucial for enhancing anticonvulsant activity, as it appears to modulate neurotransmitter systems involved in seizure activity .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through various experimental approaches.

Experimental Evidence

- Inhibition of Pro-inflammatory Cytokines : Studies have indicated that thiazole derivatives can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism through which these compounds can mitigate inflammatory responses .

- Cell Line Studies : The compound was tested against several inflammatory models using cell lines like RAW 264.7 macrophages, where it showed a dose-dependent reduction in inflammation markers .

Summary Table of Key Findings

| Application | Cell Lines Tested | IC50 Values (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7, HepG2 | 5.71 (MCF-7) | Induction of apoptosis via mitochondrial pathways |

| Anticonvulsant | Picrotoxin model | Not specified | Modulation of neurotransmitter systems |

| Anti-inflammatory | RAW 264.7 | Not specified | Downregulation of pro-inflammatory cytokines |

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:

Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.

Antimicrobial Activity: It disrupts bacterial cell wall synthesis or function, leading to cell death.

Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide with key analogs, emphasizing structural variations, synthetic yields, melting points, and biological activities where available.

Key Observations:

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., Cl, F) in analogs like 3d elevate melting points (181–183°C vs. 133–135°C for 3a), likely due to stronger dipole interactions . The methoxy group in the target compound may reduce mp compared to halogenated analogs but improve solubility.

Synthetic Yields :

- Yields for carboxamide derivatives range from 62–71% in EDCI/HOBt-mediated couplings . The target compound’s synthesis would likely follow similar efficiency.

Structural and Functional Analysis

- Graph set analysis () could predict motifs like $ \text{N-H} \cdots \text{O=C} $ chains .

- Aromatic Interactions : The 4-methoxyphenyl group may engage in edge-to-face π-π interactions, contrasting with halogenated analogs’ dipole-driven packing .

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the class of thiazole and pyrazole derivatives. This compound has garnered interest due to its potential biological activities, particularly its inhibitory effects on acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

The primary target for this compound is acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling. This mechanism is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are used therapeutically.

Biochemical Pathways

The inhibition of AChE affects several biochemical pathways:

- Cholinergic Pathway : Increased acetylcholine levels can enhance synaptic transmission and cognitive function.

- Cell Signaling : The compound may influence various signaling pathways involved in cellular metabolism and gene expression due to altered neurotransmitter dynamics.

Pharmacokinetics

Pharmacokinetic properties of this compound have been predicted using in silico methods. These properties include:

- Absorption : The compound shows good solubility due to the methoxy group.

- Distribution : Its lipophilicity suggests effective distribution across biological membranes.

- Metabolism : Potential metabolic pathways involve phase I and II reactions typical for thiazole and pyrazole derivatives.

- Excretion : Predicted to be primarily renal.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities against various cell lines. For instance:

- MCF7 (breast cancer) : Compounds similar to this compound have shown IC50 values around 0.01 µM, indicating potent activity against this cell line .

| Cell Line | Compound | IC50 Value (µM) |

|---|---|---|

| MCF7 | Similar Compound | 0.01 |

| A549 | Similar Compound | 0.39 |

| HepG2 | Similar Compound | 0.46 |

Inhibition of Enzymes

In addition to AChE inhibition, thiazole and pyrazole derivatives have been studied for their ability to inhibit other enzymes involved in cancer progression:

- Aurora-A Kinase : Some derivatives have shown IC50 values as low as 0.067 µM against Aurora-A kinase, a critical regulator of cell division .

Case Studies

Several studies have explored the biological activity of thiazole and pyrazole derivatives:

- Study on Antitumor Activity :

- AChE Inhibition Study :

- A study demonstrated that this compound effectively inhibited AChE activity in vitro, leading to increased acetylcholine levels in neuronal cultures.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a thiazol-2-amine intermediate with a pyrazole-carboxylic acid derivative. Key steps include:

- Condensation reactions : Use of K₂CO₃ in DMF to facilitate nucleophilic substitution, as seen in analogous thiazole syntheses (e.g., substitution at the thiazole C2 position) .

- Reflux conditions : For derivatives with substituted anilines, refluxing in ethanol or THF for 7–8 hours improves coupling efficiency .

- Purification : Ice-water precipitation followed by filtration yields crude products, which can be further purified via recrystallization or column chromatography. Critical factors : Excess reagents (e.g., 1.2 eq K₂CO₃) and anhydrous conditions minimize side reactions. Yield optimization requires balancing temperature and stoichiometry .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, methoxy groups (δ ~3.8 ppm in ¹H NMR) and thiazole protons (δ 6.8–7.5 ppm) provide diagnostic peaks .

- Single-crystal X-ray diffraction : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding). SHELXL software is widely used for refinement, with R factors < 0.06 indicating high accuracy .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks within 0.001 Da error) .

Q. How does this compound’s biological activity compare to related derivatives in preclinical models?

- Cardioprotective activity : Analogous thiazol-2-yl hydrazine derivatives show superior efficacy to Levocarnitine in reducing hypoxia-induced muscle contraction, likely due to enhanced electron-withdrawing substituents (e.g., 4-methoxyphenyl) .

- Ion channel modulation : The structurally similar compound ML277 (a Kv7.1 activator) highlights the importance of the thiazole-pyrazole scaffold in target selectivity .

- Antimicrobial/antiproliferative activity : Derivatives with para-bromo substituents exhibit improved activity, suggesting substituent electronegativity influences bioactivity .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to improve pharmacological properties?

- Substituent variation : Systematic replacement of the 4-methoxyphenyl group with electron-withdrawing (e.g., –Br, –NO₂) or donating (–OCH₃, –NH₂) groups to assess potency trends .

- Bioisosteric replacement : Swapping the pyrazole ring with triazole or oxadiazole moieties to enhance metabolic stability .

- 3D-QSAR modeling : Use of molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like Kv7.1 or cardiac ion channels . Example : In antiproliferative studies, –Br at the phenyl ring increased activity by 40% compared to –CH₃ .

Q. How can researchers resolve contradictions in biological data across studies?

- Model system validation : Differences in cell lines (e.g., HEK293 vs. cardiomyocytes) or animal models (rat vs. murine) may explain variability. Cross-testing in standardized assays (e.g., patch-clamp for ion channels) is advised .

- Meta-analysis of substituent effects : Compare bioactivity data for para-methoxy vs. meta-substituted analogs to isolate positional influences .

- Control for solvent/crystallization artifacts : Polymorphism (e.g., varied crystal packing) can alter solubility and bioavailability, necessitating PXRD analysis .

Q. What in silico methods are suitable for predicting target interactions and optimizing pharmacokinetics?

- Molecular dynamics simulations : Assess stability of the compound in binding pockets (e.g., Kv7.1’s voltage-sensing domain) over 100-ns trajectories .

- ADMET prediction : Tools like SwissADME estimate logP (aim for 2–5), CYP450 inhibition, and blood-brain barrier permeability .

- Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) predicts crystallization patterns and solubility, critical for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.